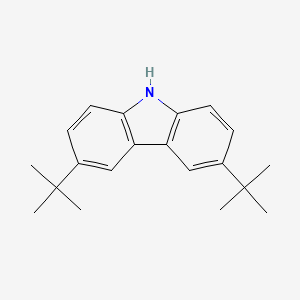

3,6-Di-tert-butylcarbazole

説明

Overview of Carbazole (B46965) Derivatives in Organic Electronics Research

Carbazole-based materials are at the forefront of organic electronics research, valued for their low cost, high thermal and chemical stability, and proficient hole transport capabilities. mdpi.comresearchgate.net These attributes, combined with a readily tunable electronic structure, make them versatile building blocks for devices like organic light-emitting diodes (OLEDs) and solar cells. mdpi.comresearchgate.net Scientists have extensively explored various functionalization strategies, including substitutions at the nitrogen atom (N-substitution) and the introduction of multiple functional groups (di- and polyfunctionalization), to optimize the efficiency and stability of these devices. mdpi.comresearchgate.net

The molecular design of carbazole derivatives directly influences their electronic and photophysical properties, allowing for their use as luminescent emitters, host materials for phosphorescent OLEDs (PhOLEDs), and thermally activated delayed fluorescence (TADF) emitters. mdpi.com The high triplet energy levels of certain carbazole compounds make them suitable for developing emitters across the visible spectrum—blue, green, and red. mdpi.com Furthermore, their excellent hole mobility and photoconductive properties are key to their successful application in electronic devices. mdpi.com

Significance of Alkyl Substitution in Carbazole Frameworks

The strategic addition of alkyl chains to the carbazole core has proven to be a powerful tool for tailoring the properties of these organic semiconductors. scientific.netresearchgate.net Alkyl substitutions can significantly enhance the solubility and self-organization of the compounds, which is crucial for solution-based processing and the formation of well-ordered thin films. rsc.org Moreover, these substitutions can influence the molecular packing in the solid state, which in turn dictates the charge transport properties of the material. rsc.org

Computational studies, such as those using density functional theory (DFT), have shown that alkyl substitution affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. scientific.netresearchgate.net This ability to tune the electronic energy levels is fundamental to designing materials with specific charge injection and transport characteristics. Research has also demonstrated that alkyl groups can improve the thermal stability of carbazole derivatives. bohrium.com For instance, the introduction of methyl groups at the 3 and 6 positions of poly(9-alkyl-9H-carbazole-2,7-diyl)s has been shown to enhance their electrolytic stability. scribd.com

Role of 3,6-Di-tert-butylcarbazole as an Electron-Donating Moiety

This compound stands out as a critical electron-donating intermediate in the synthesis of advanced semiconducting molecules. ossila.com The bulky tert-butyl groups at the 3 and 6 positions play a crucial role in the molecule's functionality. These groups sterically hinder the carbazole units, preventing the formation of aggregates, dimers, or excimers through π–π stacking interactions. ossila.com This leads to a looser molecular packing in thin films, which can reduce triplet-polaron annihilation and thereby enhance device efficiency and stability. ossila.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₅N | |

| Molecular Weight | 279.42 g/mol | |

| Melting Point | 232–235 °C | |

| Boiling Point | 424.2±14.0 °C | |

| Density | 1.037 g/cm³ | |

| Ionization Potential (Solid-State) | 5.98 - 6.17 eV | rsc.orgscispace.com |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of carbazole. ossila.com This reaction typically involves reacting carbazole with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or zinc chloride (ZnCl₂). ossila.comchemicalbook.com Optimized reaction conditions have been identified to maximize the yield of the desired product. nih.gov

Structure

2D Structure

特性

IUPAC Name |

3,6-ditert-butyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N/c1-19(2,3)13-7-9-17-15(11-13)16-12-14(20(4,5)6)8-10-18(16)21-17/h7-12,21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFFSPILVQLRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573056 | |

| Record name | 3,6-Di-tert-butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37500-95-1 | |

| Record name | 3,6-Di-tert-butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Di-tert-butylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies of 3,6 Di Tert Butylcarbazole

Classical Synthesis Methodologies

The most established and widely utilized method for preparing 3,6-di-tert-butylcarbazole is the Friedel-Crafts alkylation of the parent carbazole (B46965) molecule. ossila.com

This electrophilic substitution reaction involves treating carbazole with an alkylating agent, 2-chloro-2-methylpropane (B56623) (tert-butyl chloride), in the presence of a Lewis acid catalyst. nih.gov The most common catalyst is anhydrous aluminum chloride (AlCl₃), although other Lewis acids like zinc (II) chloride have also been used. ossila.comchemicalbook.com

The general procedure involves dissolving carbazole in a suitable anhydrous solvent, such as dichloromethane (B109758) or nitromethane. chemicalbook.com The Lewis acid catalyst is then added, typically at a reduced temperature (e.g., 0 °C), to form a complex with the carbazole. nih.gov Subsequently, 2-chloro-2-methylpropane is added to the mixture, which is then stirred, often at room temperature, for a specific duration to complete the reaction. nih.govchemicalbook.com The electron-donating nature of the nitrogen atom in the carbazole ring directs the electrophilic attack of the tert-butyl cation primarily to the 3 and 6 positions, which are the most electron-rich. nih.gov After the reaction period, the mixture is typically quenched, and the product is extracted and purified, often through recrystallization. chemicalbook.com

The efficiency of the Friedel-Crafts alkylation is highly dependent on several key reaction parameters. Research has focused on optimizing these conditions to maximize the yield and purity of this compound. nih.gov A study systematically investigated the influence of reactant ratios, catalyst loading, and reaction time to identify the most favorable conditions. nih.govresearchgate.net

The molar ratio between carbazole and the alkylating agent, 2-chloro-2-methylpropane, is a critical factor influencing the product yield. nih.gov Studies show that the yield initially increases as the amount of 2-chloro-2-methylpropane is raised. nih.gov The highest yield is achieved when the molar ratio of carbazole to 2-chloro-2-methylpropane is 1:2.5. nih.gov If the concentration of the alkylating agent is increased beyond this optimal point, the yield of the desired 3,6-disubstituted product begins to decrease, potentially due to the formation of polysubstituted side products. nih.gov

The quantity of the anhydrous aluminum chloride catalyst also plays a significant role. The product yield increases as the amount of catalyst is increased from a sub-stoichiometric amount. nih.gov A high yield is reached when the molar ratio of carbazole to anhydrous aluminum chloride is 1:1. nih.gov Further increasing the catalyst loading beyond this ratio results in only a very slight increase in yield, indicating that a 1:1 molar ratio is the most efficient and economical choice for the reaction. nih.gov

Reaction time is another crucial variable that must be controlled for optimal synthesis. The yield of this compound progressively increases with reaction time up to a certain point. nih.gov Orthogonal experiments have determined that the optimal reaction time to achieve the maximum yield is 3.5 hours under the identified optimal molar ratios of reactants and catalyst. nih.gov

Table 1: Optimal Reaction Conditions for the Synthesis of this compound nih.gov

| Parameter | Optimal Value | Finding |

|---|---|---|

| Molar Ratio (Carbazole : 2-chloro-2-methylpropane) | 1 : 2.5 | Yield is maximized at this ratio. Excess alkylating agent leads to a decrease in yield. |

| Molar Ratio (Carbazole : Anhydrous Aluminum Chloride) | 1 : 1 | Yield reaches a high plateau at this ratio; further addition provides minimal benefit. |

| Reaction Time | 3.5 hours | Sufficient time to maximize product formation without significant side reactions. |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Advanced Synthetic Pathways for N-Functionalized Derivatives

While the Friedel-Crafts reaction produces this compound with a hydrogen atom on the nitrogen (9-position), many applications require functional groups at this site. Advanced synthetic strategies have been developed to create these N-functionalized derivatives.

One common approach is the N-alkylation of the pre-synthesized this compound. For example, an ethyl group can be introduced at the 9-position through a reaction with ethyl bromide under basic conditions. smolecule.com A similar strategy involves reacting this compound with various fluorinated aromatic compounds in the presence of a base like cesium carbonate to yield N-aryl derivatives. rsc.org

More complex N-aryl derivatives can be synthesized via metal-catalyzed cross-coupling reactions. The Ullmann condensation, for instance, has been used to react this compound with methyl 4-iodobenzoate, yielding 3,6-di-tert-butyl-9-(4'-methoxycarbonyl)carbazole. researchgate.net This ester can then be further modified, demonstrating a multi-step approach to highly functionalized molecules. researchgate.net Another advanced method involves using click chemistry, a class of highly efficient reactions, to attach the this compound moiety to other molecular scaffolds, enabling the construction of large, complex structures like dendrimers. rsc.org

An alternative pathway involves protecting the nitrogen atom of a carbazole precursor before performing other modifications. For instance, the nitrogen of bromocarbazole can be protected with a 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) group. sioc-journal.cn This allows for subsequent reactions at other positions, after which the protecting group can be removed, or the N-position can be functionalized as desired. sioc-journal.cn

Table of Compounds

| Compound Name |

|---|

| This compound |

| Carbazole |

| 2-chloro-2-methylpropane (tert-Butyl chloride) |

| Aluminum chloride |

| Zinc (II) chloride |

| Dichloromethane |

| Nitromethane |

| Ethyl bromide |

| Cesium carbonate |

| Methyl 4-iodobenzoate |

| 3,6-di-tert-butyl-9-(4'-methoxycarbonyl)carbazole |

| 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) |

C-N Coupling Reactions for N-Arylation (e.g., 9-(4-Bromophenyl)-3,6-Di-tert-butylcarbazole synthesis)

N-arylation of the this compound core is a fundamental strategy for introducing new functionalities and extending the molecule's conjugation. This is typically achieved through transition metal-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination.

The synthesis of 9-(4-bromophenyl)-3,6-di-tert-butylcarbazole serves as a prime example of N-arylation. researchgate.netchemimpex.com This reaction is often accomplished via an Ullmann coupling, which traditionally involves reacting this compound with an aryl halide (like 1-bromo-4-iodobenzene (B50087) or p-fluoronitrobenzene followed by reduction) in the presence of a copper catalyst and a base. acs.orgrsc.orgpatsnap.com For instance, coupling this compound with iodobenzene (B50100) can be achieved using a Cu₂O catalyst with a specific ligand and KOH as the base in DMF at 130 °C, yielding good results. rsc.org In another variation, the reaction of 3,6-di-tert-butyl-9H-carbazole with 1,8-diiodobiphenyl was performed using copper powder, K₂CO₃, and 18-crown-6 (B118740) in 1,2-dichlorobenzene (B45396) under reflux for several days. rsc.org These methods facilitate the formation of a C-N bond between the carbazole nitrogen and the phenyl ring, yielding a versatile intermediate for further functionalization. chemimpex.com

| Reactants | Catalyst System | Base | Solvent | Conditions | Product | Yield | Reference |

| This compound, Iodobenzene | Cu₂O (10 mol%), Ligand L7 (10 mol%) | KOH | DMF | 130 °C, 24 h | 9-Phenyl-3,6-di-tert-butylcarbazole | Good | rsc.org |

| This compound, 1,8-Diiodobiphenyl | Copper powder, 18-crown-6 | K₂CO₃ | 1,2-Dichlorobenzene | Reflux, 7 days | 2,2'-Bis(3,6-di-tert-butylcarbazol-9-yl)-1,1'-biphenyl | 30% | rsc.org |

| This compound, p-Fluoronitrobenzene | - | Sodium hydride | Anhydrous N,N-dimethylformamide | 114-115 °C | 3,6-Di-tert-butyl-9-(4-nitrophenyl)carbazole | - | patsnap.comntu.edu.tw |

Incorporation into Complex Architectures (e.g., Pyridine-3,5-dicarbonitrile-substituted compounds)

The this compound moiety is frequently incorporated as a donor unit into larger, complex molecular architectures to create materials with specific electronic properties, such as thermally activated delayed fluorescence (TADF). semanticscholar.orgbeilstein-journals.org A notable example is its integration into molecules containing pyridine-3,5-dicarbonitrile (B74902) as an electron-accepting core. semanticscholar.orgbeilstein-journals.orgresearchgate.net

The synthesis of these complex structures often involves a multi-step process. For example, 2,6-bis(3,6-di-tert-butylcarbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile is synthesized by reacting 3,6-di-tert-butyl-9H-carbazole with 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile in a THF/DMF solution. semanticscholar.orgbeilstein-journals.orgresearchgate.net This product can then be further modified, for instance, through Sonogashira coupling reactions to attach other functional groups. semanticscholar.orgbeilstein-journals.org The resulting donor-acceptor molecules often exhibit highly twisted structures, which leads to a clear separation of the highest occupied molecular orbital (HOMO) on the carbazole donor and the lowest unoccupied molecular orbital (LUMO) on the pyridine-dicarbonitrile acceptor. acs.org This spatial separation is crucial for achieving a small singlet-triplet energy gap, a key requirement for efficient TADF emitters used in high-performance organic light-emitting diodes (OLEDs). beilstein-journals.orgacs.org

| Carbazole Precursor | Acceptor Core Precursor | Reaction Type | Product | Application | Reference |

| 3,6-Di-tert-butyl-9H-carbazole | 2,6-Dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile | Nucleophilic Aromatic Substitution | 2,6-Bis(3,6-di-tert-butylcarbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile | TADF Emitter Intermediate | semanticscholar.orgbeilstein-journals.orgresearchgate.net |

| This compound | Derivatives of 3,7-dibromophenothiazine | - | Green and orange TADF emitters | OLEDs | semanticscholar.orgbeilstein-journals.org |

Synthesis of Ethynylphenyl-Containing Materials as Monomeric Precursors

Introducing ethynylphenyl groups onto the this compound framework is a common strategy to produce monomeric precursors for polymerization. sigmaaldrich.com These reactions are predominantly carried out using the palladium-copper-catalyzed Sonogashira cross-coupling reaction. wiley.comresearchgate.net This reaction couples a terminal alkyne with an aryl halide.

In a typical synthesis, a halogenated this compound derivative, such as 9-(4-bromophenyl)-3,6-di-tert-butylcarbazole, is reacted with a protected alkyne like ethynyltrimethylsilane. semanticscholar.orgbeilstein-journals.org The reaction is catalyzed by a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) in the presence of an amine base such as triethylamine (B128534) or diisopropylethylamine (DIPEA). semanticscholar.orgbeilstein-journals.orgwiley.com Following the coupling, the silyl (B83357) protecting group is removed, often using a base like potassium carbonate, to yield the terminal ethynylphenyl-functionalized monomer. semanticscholar.orgbeilstein-journals.org These monomers, such as N-(4-ethynylphenyl)-3,6-di-tert-butylcarbazole, are key intermediates for building larger conjugated systems, including trimers and polymers for various optoelectronic applications. acs.orgwiley.com

| Aryl Halide | Alkyne | Catalyst System | Base / Solvent | Product | Yield | Reference |

| 3,6-Di-tert-butyl-9-ethyl-1,8-diiodo-9H-carbazole | 3,6-Di-tert-butyl-9-ethyl-1-ethynyl-9H-carbazole | [PdCl₂(PPh₃)₂], CuI | Triethylamine | Ethynylene-bridged carbazole trimer | 75% | wiley.com |

| 9-Ethyl-3,6-diiodo-9H-carbazole | 3,6-Di-tert-butyl-9-ethyl-1-ethynyl-9H-carbazole | [PdCl₂(PPh₃)₂], CuI | Triethylamine | Ethynylene-bridged carbazole trimer | 75% | wiley.com |

| 2,6-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI | DMF/DIPEA | Ethynylphenyl-substituted pyridine (B92270) (after desilylation) | - | semanticscholar.orgbeilstein-journals.org |

Synthesis of Conjugated Polymers and Copolymers Incorporating this compound Units

Monomers based on this compound are extensively used to synthesize conjugated polymers and copolymers. The bulky tert-butyl groups are advantageous as they enhance solubility and electrochemical stability while suppressing aggregation-caused quenching in the solid state. ntu.edu.twrsc.orgrsc.org

Various polymerization techniques are employed. For instance, novel aromatic polyamides have been created by first synthesizing a dicarboxylic acid monomer containing the this compound unit, 4,4'-dicarboxy-4''-(3,6-di-tert-butylcarbazol-9-yl)triphenylamine, and then reacting it with different aromatic diamines via a phosphorylation polyamidation technique. ntu.edu.tw Another approach involves the copolymerization of a this compound-containing monomer with other functional units. In one example, a monomer featuring fluorene (B118485) and two this compound units was copolymerized with a thioxanthen-9-one-10,10-dioxide (TXO-TPA) based monomer to create backbone-donor/pendant-acceptor type π-conjugated TADF polymers. rsc.org This strategy allows for the tuning of the material's photophysical properties by adjusting the ratio of the comonomers. rsc.org Such polymers often exhibit high thermal stability and well-defined, reversible redox behavior, making them suitable for applications like electrochromic devices and OLEDs. ntu.edu.twrsc.org

| Monomer(s) | Polymerization Method | Resulting Polymer Type | Key Properties | Reference |

| 4,4'-Dicarboxy-4''-(3,6-di-tert-butylcarbazol-9-yl)triphenylamine, Aromatic diamines | Phosphorylation Polyamidation | Aromatic Polyamide | Good solubility, high thermal stability, reversible redox behavior, electrochromic | ntu.edu.tw |

| 9,9'-((fluorene-9,9-diyl)-bis(octane-8,1-diyl))-bis(this compound), TXO-TPA monomer | Copolymerization | π-Conjugated TADF Polymer | Tunable TADF characteristics, suppressed aggregation quenching | rsc.org |

| Acridan donor encapsulated by this compound, 1,8-naphthalimide (B145957) acceptor | Homopolymerization | Deep-red TADF Dendronized Polymer | Small singlet-triplet energy gap, high photoluminescence quantum yield | rsc.org |

Advanced Spectroscopic and Photophysical Investigations

Excited-State Dynamics of 3,6-Di-tert-butylcarbazole in Solution

The behavior of this compound following photoexcitation in organic solvents has been elucidated through a combination of time-resolved spectroscopic methods. These investigations provide a detailed picture of the relaxation pathways of its electronically excited states. mdpi.comresearchgate.net

Femtosecond Transient Absorption Spectroscopy (fs-TA)

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique used to monitor the earliest events that occur after a molecule absorbs light. rsc.org For this compound in various organic solvents (n-heptane, tetrahydrofuran, and acetonitrile), fs-TA experiments reveal a series of ultrafast processes. mdpi.com

Upon photoexcitation with deep-UV light (e.g., at 260 nm), an upper-level singlet state (Sx) is initially populated. This state is extremely short-lived, decaying to the first excited singlet state (S1) via internal conversion (IC). This IC process is exceptionally rapid, occurring on a sub-picosecond to picosecond timescale. The time constants (τₓ) for this decay are 1.3 ps in n-hexane, 0.04 ps in THF, and 0.3 ps in acetonitrile. mdpi.com

Following the population of the S1 state, the molecule is in a vibrationally "hot" state (S1*). It then undergoes vibrational cooling as it transfers excess vibrational energy to the surrounding solvent molecules. This energy transfer takes place with a time constant (τᵥ) ranging from 8 to 20 picoseconds. mdpi.comresearchgate.net The S1 state exhibits distinct absorption peaks at approximately 350 nm, 600 nm, and 1100 nm. mdpi.comresearchgate.net

Nanosecond Transient Absorption Spectroscopy (ns-TA)

To investigate longer-lived excited states, nanosecond transient absorption (ns-TA) spectroscopy is employed. rsc.org This technique allows for the observation of the decay of the S1 state and the subsequent dynamics of the triplet state (T1). The T1 state is populated from the S1 state through a process known as intersystem crossing (ISC). Ns-TA measurements on this compound show that the T1 triplet state has a lifetime that is typically in the few microseconds (µs) regime in deaerated solutions. mdpi.comresearchgate.net

Time-Correlated Single Photon Counting (TCSPC) for Fluorescence Lifetime Determination

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the decay of fluorescence over time, thereby determining the fluorescence lifetime of an excited state. horiba.comlu.sehoriba.com For this compound, TCSPC experiments have been used to precisely measure the lifetime of the first excited singlet state (S1). These measurements show that the S1 state has a fluorescence lifetime (τ) of approximately 13–15 nanoseconds. mdpi.comresearchgate.net This lifetime is only weakly dependent on the solvent used. mdpi.com

Analysis of Singlet (S1) and Triplet (T1) State Lifetimes and Intersystem Crossing (ISC)

The comprehensive analysis of this compound's excited states involves combining data from fs-TA, ns-TA, and TCSPC. The S1 state, with a lifetime of 13–15 ns, can decay back to the ground state via fluorescence or non-radiative internal conversion. mdpi.comresearchgate.net

However, it also competes with intersystem crossing (ISC), a process that populates the T1 triplet state. mdpi.com The quantum yield for ISC from the S1 state to the T1 state is significant, typically ranging from 51% to 56%. mdpi.comresearchgate.net This indicates that ISC is a major deactivation pathway for the S1 state. The resulting T1 triplet state is much longer-lived than the S1 state, with lifetimes in the microsecond range in the absence of quenchers. mdpi.comresearchgate.net

The following table summarizes the key time constants for the excited-state dynamics of this compound in different organic solvents.

| Parameter | n-Heptane | Tetrahydrofuran (THF) | Acetonitrile |

|---|---|---|---|

| Internal Conversion (τₓ) | 1.3 ps | 0.04 ps | 0.3 ps |

| Vibrational Cooling (τᵥ) | 8 ps | 11 ps | 20 ps |

| Fluorescence Lifetime (τ) | 15.2 ns | 13.8 ns | 13.1 ns |

| Triplet State Lifetime (τT1) | 1.9 µs | 2.1 µs | 2.3 µs |

Data sourced from a detailed investigation of this compound in organic solvents. mdpi.com

Solvatochromic Effects on Photophysical Properties

Solvatochromism describes the change in a substance's color or spectral properties with a change in solvent polarity. For this compound, the influence of the solvent on its photophysical properties is relatively modest. mdpi.com While moving from a non-polar solvent like n-heptane to more polar solvents like THF and acetonitrile, there is a small increase in the Stokes shift (the difference between the absorption and emission maxima). mdpi.comresearchgate.net However, the S1 state lifetime is only weakly dependent on the solvent polarity, as shown in the table above. mdpi.com This suggests that the nature of the lowest excited singlet state does not change dramatically with the solvent environment.

Quenching Mechanisms by Environmental Factors (e.g., Oxygen)

The excited states of many organic molecules are sensitive to their environment, particularly the presence of molecular oxygen (O₂). Both the S1 and T1 states of this compound are found to be strongly quenched by O₂ in solution. mdpi.comresearchgate.net Quenching by oxygen is typically a diffusion-controlled process where collisions between the excited carbazole (B46965) derivative and an oxygen molecule lead to the non-radiative deactivation of the excited state. nih.gov This process significantly shortens the observed lifetimes of both the singlet fluorescence and the triplet state in solutions that have not been deaerated. uni-luebeck.deuni-luebeck.de

Solid-State Photophysics and Thin Film Studies

The performance of organic electronic devices is intrinsically linked to the photophysical processes occurring in the solid state. For materials based on this compound, understanding phenomena such as exciplex formation, molecular packing, and exciton (B1674681) annihilation in thin films is crucial for optimizing device efficiency and stability.

Investigation of Exciplex Formation in Blends with Electron Acceptors

Exciplexes, or excited-state complexes formed between an electron donor and an electron acceptor, are pivotal in the function of organic light-emitting diodes (OLEDs). Derivatives of this compound have been studied as effective electron-donating components in exciplex-forming systems. When blended with a suitable electron acceptor, these compounds can form emissive exciplexes.

A study involving derivatives of trifluorobiphenyl and this compound showed that they formed sky-blue exciplexes with the electron acceptor 2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine (B8084955) (PO-T2T). rsc.orgrsc.org The photoluminescence (PL) spectra of solid films containing these blends exhibited significant red shifts compared to the PL of the individual donor compounds, a characteristic feature of charge-transfer (CT) emission from an exciplex. rsc.org While these exciplex systems are effective for converting triplet excitons to singlets due to a small singlet-triplet energy gap (ΔEST), their photoluminescent quantum yields (PLQY) can be modest, with reported values of 4% and 2% in air for the respective mixtures. rsc.org The formation of these exciplexes is a key strategy in designing efficient OLEDs. rsc.orgrsc.org

Exciplex Properties of this compound Derivatives with PO-T2T

| Donor Compound | Electron Acceptor | Observed Emission | PLQY (in air) |

|---|---|---|---|

| Trifluorobiphenyl-carbazole Derivative 1 | PO-T2T | Sky-blue | 4% |

| Trifluorobiphenyl-carbazole Derivative 2 | PO-T2T | Sky-blue | 2% |

Impact of tert-Butyl Groups on Molecular Packing and Aggregation

The bulky tert-butyl groups at the 3 and 6 positions of the carbazole core play a critical role in dictating the material's solid-state morphology. These groups introduce significant steric hindrance, which modulates the self-assembling properties of the molecules. nih.gov This steric hindrance leads to less compact molecular packing and a more relaxed crystal structure. acs.org

In thin films, the tert-butyl substituents result in a slightly larger spacing between the carbazole chromophores. mdpi.com This increased distance weakens intermolecular forces, such as π-π stacking, which in turn reduces the formation of aggregates. mdpi.comrsc.org By inhibiting aggregation-caused self-quenching of excitons, the tert-butyl groups help to maintain high photoluminescence quantum yields in the solid state, a desirable trait for emissive layer materials in OLEDs. acs.orgrsc.org A comparison with a methoxycarbazole-substituted dye showed that the tert-butyl derivative exhibited lower aggregation and higher PLQY in a spin-coated solid film, a direct consequence of its bulkier structure. acs.org

Singlet-Singlet Annihilation (SSA) in Thin Films

In thin films of organic materials, high exciton densities can lead to efficiency losses through bimolecular quenching processes. One such process is Singlet-Singlet Annihilation (SSA), where the interaction of two singlet excitons results in the non-radiative decay of one, and potentially the formation of a higher-energy excited state.

A detailed investigation of the excited-state dynamics in neat thin films of this compound (t-Bu-Cz) identified diffusive S₁-S₁ annihilation as the predominant SSA process at high S₁ exciton number densities (approximately 4 × 10¹⁸ cm⁻³). mdpi.com This process competes kinetically with light emission and significantly shortens the lifetime of the singlet state (S₁) compared to measurements at lower exciton densities. mdpi.com The rate constant for this bimolecular annihilation was determined to be in the range of 1–2 × 10⁻⁸ cm³ s⁻¹. mdpi.com Understanding and mitigating SSA is essential for maintaining high efficiency in OLEDs operating at high brightness levels.

Thermal Activated Delayed Fluorescence (TADF) Properties

TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light, enabling OLEDs to theoretically achieve 100% internal quantum efficiency. nih.govresearchgate.net The key requirement for an efficient TADF material is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which facilitates the up-conversion of triplets to singlets via reverse intersystem crossing (RISC). frontiersin.org

Manipulation of Singlet-Triplet Energy Gaps (ΔEST) through Structural Modification

The this compound unit is a popular electron donor for constructing TADF molecules. Its derivatives allow for systematic tuning of the ΔEST through targeted structural modifications.

One effective strategy is to alter the electronic coupling between the this compound donor and an attached electron acceptor unit. In a series of bipolar materials where this compound was linked to a diphenyl sulfone acceptor, the ΔEST was successfully tuned from 0.39 eV down to 0.22 eV simply by manipulating the conjugation and linkage position of the donor units. daneshyari.com

Another approach involves modifying the acceptor core itself. In a series of pyrimidine (B1678525)–carbazole emitters, introducing electron-withdrawing substituents (such as cyano or sulfonyl groups) directly onto the pyrimidine ring was shown to have a significant impact on lowering the ΔEST. nih.govresearchgate.net This approach yielded ΔEST values as low as 159 meV, which is conducive to efficient TADF. nih.gov The bulky nature of the tert-butyl groups also contributes by inducing a twisted geometry between the donor and acceptor moieties, which helps to separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) and thus reduce ΔEST. frontiersin.org

Tuning of ΔEST in this compound Based Systems

| Molecular System | Structural Modification | Resulting ΔEST Range | Reference |

|---|---|---|---|

| Carbazole-Diphenyl Sulfone | Varying linkage position and number of donor units | 0.22 eV - 0.39 eV | daneshyari.com |

| Carbazole-Pyrimidine | Adding electron-withdrawing groups to pyrimidine | Down to 0.159 eV | nih.gov |

Relationship between Molecular Structure and TADF Efficiency

The efficiency of a TADF emitter is directly correlated with its molecular structure, which influences both the ΔEST and the rates of radiative and non-radiative decay. For molecules incorporating this compound, a clear structure-property relationship has been established.

The degree of twist between the donor and acceptor units is crucial. A more twisted structure, enforced by the steric hindrance of the tert-butyl groups, promotes a smaller ΔEST, which is a prerequisite for efficient RISC and, therefore, strong TADF activity. frontiersin.org For example, a TADF emitter using a sterically hindered 1,3,6,8-tetramethyl-carbazole donor exhibited efficient TADF, while a similar compound with a less hindered carbazole donor did not. frontiersin.org

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of this compound have been a subject of scientific inquiry, particularly its oxidation potentials and the behavior of its radical cation. These properties are crucial for understanding its suitability in various electronic applications.

Cyclic voltammetry is a key electrochemical technique used to study the redox behavior of chemical compounds. In the case of carbazole derivatives, this method provides valuable insights into their electron-donating capabilities. For compounds containing the this compound moiety, studies have shown that they exhibit reversible electrochemical oxidations. rsc.org

Research on a series of molecules where two this compound units are attached to different bridging groups (benzene, biphenyl, tetrahydropyrene, or pyrene) revealed that the nature of the bridging group has minimal effect on the first oxidation potential. rsc.org This suggests that the initial oxidation is localized on the carbazole units.

While specific numerical data for the oxidation potential of unsubstituted this compound from these particular studies is not provided, related research on more complex derivatives offers comparative insights. For instance, a ruthenium(II) dendrimer featuring this compound as a peripheral unit exhibits a reversible carbazole-centered oxidation process. nih.govacs.org Similarly, N-phenyl-3,6-di-tert-butylcarbazole derivatives show reversible redox couples, with anodic peak potentials (Epa) observed in the range of 1.3–1.4 V. rsc.org These findings underscore the stable redox behavior of the this compound unit.

Table 1: Oxidation Potentials of Selected this compound Derivatives

| Compound | Anodic Peak Potential (Epa) (V) | Notes |

| NO2-NPC-tBu | 1.3 - 1.4 | Reversible redox couple observed. |

| NO2-3Cz-tBu | 1.3 - 1.4 | Reversible redox couple observed. |

| NH2-NPC-tBu | 0.80 and 1.22 | Two oxidation peaks attributed to the amino and carbazole groups, respectively. |

| NH2-3Cz-tBu | 0.96, 1.17, and 1.27 | Three oxidation peaks possibly from the amino group, central carbazole, and external carbazoles. |

Note: The data presented is for derivatives of this compound and is intended to provide context for its electrochemical behavior. The specific experimental conditions can influence the observed potential values.

A significant characteristic of the carbazole moiety is its electrochemical activity, which can lead to dimerization and polymerization of the corresponding radical cations at the 3 and 6 positions. ossila.com However, the substitution with bulky tert-butyl groups at these positions in this compound effectively suppresses these follow-up reactions. ossila.com

This suppression is attributed to steric hindrance imposed by the large tert-butyl groups, which physically obstructs the coupling of radical cations that would otherwise lead to the formation of dimers or polymers. ossila.com As a result, this compound and its derivatives exhibit enhanced electrochemical stability. rsc.org

Studies focusing on the electrochemical behavior of various substituted carbazoles have confirmed this phenomenon. For this compound, the dimerization of its radical cations is observed to be significantly slower compared to less sterically hindered carbazole derivatives, and efficient electropolymerization does not occur. researchgate.net This increased stability of the radical cation is a key attribute that makes this compound a valuable building block in the design of stable organic electronic materials.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for investigating the electronic structure of molecules. For systems incorporating the 3,6-di-tert-butylcarbazole moiety, DFT calculations have been instrumental in understanding orbital energies, charge distribution, and the energetic landscape of different electronic states.

The electronic behavior of molecules containing the this compound (DtBuCz) donor unit is significantly influenced by its orbital interactions with other molecular fragments. An analysis based on absolutely localized molecular orbitals (ALMO) of a donor-acceptor system revealed an anti-bonding interaction between the highest occupied molecular orbitals (HOMOs) of the DtBuCz fragment and the acceptor fragment. nih.govresearchgate.netacs.orgnih.gov This anti-bonding combination effectively raises the energy of the composite molecule's HOMO, a crucial factor that contributes to a red-shift in the fluorescence emission wavelength. nih.govresearchgate.netacs.orgnih.gov

Furthermore, a detailed analysis of the components of excitation energies can clarify the nature of the singlet-triplet energy gap (ΔEST). For a molecule where DtBuCz acts as a donor, it was found that the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states is primarily dominated by the two-electron components of the excitation energies, rather than orbital energy differences alone. nih.govresearchgate.netacs.orgnih.gov

To quantify the degree of charge transfer (CT) in excited states, charge-transfer number analysis is employed. In a study of a thermally activated delayed fluorescence (TADF) emitter featuring DtBuCz as the donor, Time-Dependent Density Functional Theory (TD-DFT) calculations indicated that the S₁ and T₁ excited states possess significant CT character. acs.orgnih.gov Specifically, the S₁ state was found to have 27% CT character, while the T₁ state had 12%. acs.orgnih.gov This balance between local excitation and charge-transfer character is vital for achieving both a small singlet-triplet gap and a high fluorescence intensity. acs.orgnih.govshuaigroup.net

A small energy gap between the lowest singlet and triplet excited states (ΔEST) is a key requirement for materials exhibiting TADF. DFT and TD-DFT calculations are essential for predicting this property and guiding the design of new emitters. For a donor-acceptor molecule containing the this compound unit, TD-DFT calculations predicted a vertical S₁–T₁ energy gap of 0.404 eV. nih.gov In another study on a compound incorporating DtBuCz, the calculated ΔEST was found to be as low as 0.05 eV. nih.gov These theoretical predictions help to identify promising candidates for efficient TADF applications.

| Molecule | Computational Method | Predicted ΔEST (eV) | Reference |

|---|---|---|---|

| m-Cz-BNCz | TDDFT-TDA/LRC-ωPBE | 0.404 | nih.gov |

| TCzPZCN | K-OHF | 0.05 | nih.gov |

| Derivative of Trifluorobiphenyl and DtBuCz | DFT/ωB97XD | Good agreement with experiment | ktu.edursc.org |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Description

TD-DFT is the workhorse method for studying the excited states of medium to large organic molecules. It is widely used to calculate vertical excitation energies, which correspond to UV-Vis absorption spectra, as well as oscillator strengths, which relate to the intensity of electronic transitions. mdpi.com

For compounds containing the this compound group, various TD-DFT approaches have been applied. These include calculations using long-range corrected functionals like LRC-ωPBE and LC-ωPBEh, often within the Tamm-Dancoff approximation (TDA), which improves the description of triplet states and charge-transfer states. nih.govshuaigroup.netnih.gov Such calculations provide a theoretical description of the excited states, revealing, for instance, that the lowest energy absorption bands often arise from intramolecular charge transfer between the electron-donating carbazole (B46965) unit and an electron-accepting part of the molecule. nih.gov

Correlation between Theoretical Predictions and Experimental Observations

A critical aspect of computational modeling is the validation of theoretical predictions against experimental data. For this compound and its derivatives, a good correlation between calculated and observed properties has often been established.

For example, in a study of exciplex-forming compounds, DFT calculations using the ωB97XD functional yielded singlet-triplet energy splitting values that were in good agreement with experimental results. ktu.edursc.org The same study found that the calculated wavelengths for the lowest energy local excitations (312–313 nm) closely matched the experimental absorption peaks at 297 nm. ktu.edu Similarly, TD-DFT calculations have been used to rationalize the observed absorption spectra of various carbazole derivatives, correctly identifying the nature of the electronic transitions. nih.govsemanticscholar.org

Experimental steady-state absorption spectra for this compound show a structured band below 350 nm, corresponding to the S₀ → S₁ transition. mdpi.commdpi.com TD-DFT calculations can simulate these spectra, allowing for a direct comparison and assignment of the observed absorption features to specific electronic transitions. unimore.itarxiv.org

| Property | Molecule/System | Theoretical Value | Experimental Value | Reference |

|---|---|---|---|---|

| Lowest Local Excitation (Absorption) | DtBuCz-Trifluorobiphenyl Derivative | 312-313 nm | 297 nm | ktu.edu |

| Singlet-Triplet Splitting (ΔEST) | DtBuCz-Trifluorobiphenyl Derivative | Good qualitative agreement | Relatively high values | ktu.edu |

| S₀ → S₁ Absorption | This compound | Calculation dependent on functional | < 350 nm | mdpi.commdpi.com |

Applications in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 3,6-Di-tert-butylcarbazole are frequently employed in the hole transporting layer (HTL) of OLEDs. The bulky tert-butyl groups enhance the morphological stability and prevent crystallization, which is crucial for the longevity of the device. These materials generally possess high ionization potentials, facilitating efficient hole injection from the anode and transport to the emissive layer. The electron-donating nature of the carbazole (B46965) unit is a key attribute for effective hole transport. rsc.orgrsc.org Novel hole transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine, which can be derived from carbazole precursors, have demonstrated good thermal and morphological stabilities. mdpi.com The introduction of such HTMs into OLEDs has led to significantly enhanced current, power, and external quantum efficiencies. mdpi.com Furthermore, di(arylcarbazole) substituted oxetanes, which can incorporate the this compound structure, have been shown to be efficient hole transporting materials with high thermal stability. nih.gov

The incorporation of this compound units into OLED materials contributes to enhanced device performance. The tert-butyl groups can lead to a more twisted molecular structure, which is beneficial for achieving high photoluminescence quantum yields (PLQY). For instance, replacing a standard carbazole with a 1,3,6,8-tetramethyl-carbazole, which provides similar steric hindrance to di-tert-butyl substitution, resulted in a significant increase in the maximum external quantum efficiency (EQE) from 5.3% to 26.0% in a thermally activated delayed fluorescence (TADF) emitter. frontiersin.org The rigid and bulky nature of these substituents helps in forming stable amorphous films, which is critical for the operational lifetime of OLEDs. mdpi.comnih.gov Materials incorporating these units have demonstrated high glass transition temperatures, indicating good thermal stability. mdpi.com

The this compound moiety is a popular electron-donating unit used in the construction of highly efficient TADF emitters. nih.gov In TADF molecules, which are designed with a small energy gap between their singlet and triplet excited states (ΔEST), this donor unit is often paired with an electron-accepting unit. rsc.org This design facilitates reverse intersystem crossing (RISC), allowing the harvesting of non-emissive triplet excitons for light emission and theoretically enabling 100% internal quantum efficiency. frontiersin.orgrsc.org The tert-butyl groups play a crucial role in controlling the molecular geometry and the spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is essential for achieving a small ΔEST. rsc.org For example, a novel TADF emitter, (4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(6-(3,6-di-tert-butyl-9H-carbazol-9-yl)pyridin-3-yl)methanone (3BPy-pDTC), showed a low ΔEST of 0.19 eV and a high PLQY of 93%. digitellinc.com

Derivatives of this compound are also utilized as host materials for TADF emitters. rsc.org The host matrix plays a critical role in the performance of TADF-based OLEDs, and materials incorporating this carbazole derivative can be designed to have high triplet energies, preventing reverse energy transfer from the guest emitter. rsc.org

Achieving efficient and color-pure deep-blue emission remains a significant challenge in OLED technology. digitellinc.com Derivatives of this compound have been instrumental in the development of deep-blue TADF emitters. By carefully designing the molecular structure to include this donor moiety, it is possible to achieve emission in the deep-blue region of the spectrum with high efficiency. For instance, an OLED device using the 3BPy-pDTC dopant, which contains two this compound units, exhibited a high EQE of 25% with deep-blue emission at a wavelength of 458 nm. digitellinc.com Another study reported a carbazole-based, non-doped device with deep-blue emission coordinates of (0.15, 0.06) and a high external quantum efficiency of 6.2%. nih.gov The design of these molecules often focuses on balancing the charge transfer interactions to achieve both deep-blue emission and high color purity. digitellinc.com

| Emitter | EQE (%) | Emission Peak (nm) | CIE Coordinates (x, y) |

| 3BPy-pDTC | 25 | 458 | Not Specified |

| Cz-SBDPI (non-doped) | 6.2 | Not Specified | (0.15, 0.06) |

| CCO-3 | Not Specified | 456 | (0.14, 0.13) |

| 4BPy-mDTC | >28 | Sky-blue | Not Specified |

Triplet-polaron annihilation (TPA) is a significant degradation mechanism in OLEDs, leading to a decrease in efficiency and operational lifetime. aps.org This process involves the interaction of a triplet exciton (B1674681) with a charge carrier (polaron), resulting in a non-radiative decay of the exciton. aps.org Strategies to mitigate TPA often focus on reducing the concentration of triplet excitons. In TADF materials incorporating this compound, enhancing the rate of RISC (kRISC) can lower the triplet population and thus reduce the probability of TPA. aps.org Another effective strategy is to broaden the recombination zone within the emissive layer, which can be achieved by optimizing the device architecture, such as increasing the thickness of the emissive layer. aps.org This reduces the local density of both excitons and polarons, thereby suppressing annihilation processes. aps.orgresearchgate.net

While most high-efficiency OLEDs rely on a doped emissive layer, where an emitter is dispersed in a host material, there is growing interest in developing doping-free devices to simplify the fabrication process and reduce costs. Derivatives of this compound have been utilized in the development of materials for doping-free OLEDs. For example, a derivative of tert-butylcarbazole and anthracene (B1667546) has been successfully used as both an emitter and a host in blue-emitting OLEDs. acs.org A doping-free device based on this material achieved a maximum EQE of 5.9% with deep-blue emission coordinates of (0.14, 0.12). acs.org This demonstrates the potential of designing single-component materials based on this compound that exhibit good charge transport and emissive properties simultaneously. acs.org

Organic Photovoltaic (OPV) Cells and Dye-Sensitized Solar Cells (DSSCs)

Derivatives of this compound have been instrumental in advancing the performance of organic solar cells, including both OPVs and DSSCs. Its electron-rich nature and high hole mobility are key to facilitating efficient charge separation and transport, which are critical processes for converting light into electricity.

The incorporation of the this compound unit into the molecular structure of sensitizer (B1316253) dyes for DSSCs has led to notable improvements in power conversion efficiency (PCE). For instance, a dendritic dye, G1TA, which contains a this compound donor unit, demonstrated a PCE of 5.16%. Electrochemical impedance spectroscopy of this cell revealed that the bulky donor group plays a significant role in reducing charge-transfer resistance at the TiO2/electrolyte interface, which in turn enhances the open-circuit voltage (Voc) of the solar cell.

In the realm of ternary organic photovoltaic cells, while not directly incorporating this compound, the strategy of using complementary electron donors to broaden optical absorption has proven effective. For example, doping a PTT-DTNT-DT polymer into a P3HT:PCBM system increased the PCE from 3.42% to 4.66%, a 36% enhancement. This highlights the importance of molecular design in improving OPV performance, a principle that guides the use of carbazole derivatives.

Table 1: Performance of a DSSC Utilizing a this compound Derivative Dye (G1TA)

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 5.16% |

| Short-Circuit Current Density (Jsc) | 9.89 mA/cm² |

| Open-Circuit Voltage (Voc) | 0.72 V |

| Fill Factor (FF) | 0.72 |

Carbazole-based molecules are widely recognized for their utility in DSSCs and OPVs due to their thermal stability, high hole-transport capability, and electron-rich characteristics. The this compound moiety is particularly advantageous as it can be readily functionalized to create novel sensitizers and hole-transport materials (HTMs).

In the context of OPVs and perovskite solar cells, carbazole derivatives are extensively researched as HTMs. The function of an HTM is to efficiently extract and transport holes from the active layer to the anode. The high hole mobility and suitable energy levels of materials derived from this compound make them excellent candidates for this role. Novel HTMs based on carbazole units have been successfully applied in perovskite solar cells, achieving promising efficiencies of nearly 18%.

Optical Switching Devices

This compound serves as a key precursor in the synthesis of materials designed for optical switching applications. These devices can modulate the intensity of light based on an external stimulus, a critical function in optical computing and telecommunications.

The utility of this compound in this area stems from its role as a monomeric precursor for creating larger, more complex molecules with specific photoresponsive properties. An example of such a material is 2-(4-(2-(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)ethynyl)benzylidene)malononitrile (PBM). This compound, synthesized from a this compound precursor, is designed to exhibit changes in its optical properties (like absorption or refractive index) upon exposure to light of a specific wavelength, enabling its use in optical switching devices pleiades.online. The carbazole unit provides the necessary electronic and structural foundation for these photoswitchable characteristics.

Fluorescent Sensors

The inherent fluorescence of carbazole and its derivatives makes them excellent candidates for the development of fluorescent chemosensors. Derivatives of this compound have been synthesized and their photochemical properties investigated, revealing strong fluorescent emission in the 400-600 nm range with high quantum yields. This intrinsic fluorescence can be modulated by the presence of specific analytes, forming the basis of a sensing mechanism.

Carbazole-based Schiff base compounds have been developed as "turn-on" fluorescent sensors for the detection of metal ions such as Al(III), Fe(III), and Cr(III). In these sensors, the binding of the metal ion to the Schiff base ligand, which incorporates a carbazole unit, can lead to a significant enhancement of fluorescence intensity. This is often due to the inhibition of processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), and the suppression of C=N isomerization upon metal chelation. For example, a fluorescent turn-on chemosensor for Al³⁺ ions was developed using a Schiff base derived from carbazole and 2-Hydroxy-1-naphthaldehyde.

Furthermore, donor-acceptor-donor (D-A-D') molecules based on a tert-butylcarbazole substituent attached to a phenazine (B1670421) derivative have been designed. These molecules exhibit thermally activated delayed fluorescence (TADF). The bulky nature of the tert-butylcarbazole group helps to reduce molecular aggregation and minimize exciton quenching, which is beneficial for maintaining a high photoluminescence quantum yield in the solid state, a desirable feature for sensitive fluorescent probes.

Advanced Materials Synthesis and Polymer Applications

Utilization in the Synthesis of Advanced Materials including Polymers and Dyes

3,6-Di-tert-butylcarbazole serves as a fundamental building block in the creation of a variety of advanced organic materials, owing to its robust chemical structure and advantageous electronic properties. nih.govchemimpex.com Its utility is particularly prominent in the synthesis of specialized polymers and dyes designed for high-performance applications in organic electronics.

The compound functions as a critical electron-donating intermediate, making it a valuable monomeric precursor for semiconducting polymers. nih.gov The presence of bulky tert-butyl groups at the 3 and 6 positions of the carbazole (B46965) ring is a key structural feature. These groups effectively increase the distance between polymer chains, which disrupts the formation of aggregates through π–π stacking interactions. nih.gov This steric hindrance leads to improved solubility of the resulting polymers in common organic solvents and promotes the formation of smooth, uniform thin films—a crucial requirement for electronic device fabrication.

One of the primary applications is in the development of hole-transporting materials for Organic Light Emitting Diodes (OLEDs). nih.gov Polymers derived from this compound exhibit excellent hole-transporting capabilities and chemical stability. nih.gov The incorporation of the di-tert-butylcarbazole unit into the polymer backbone can also lead to a higher glass-transition temperature (Tg), which enhances the thermal stability and longevity of OLED devices. nih.gov

In the field of renewable energy, this compound is used to synthesize organic dyes for Dye-Sensitized Solar Cells (DSSCs). nih.gov These dyes typically feature a Donor-π bridge-Acceptor (D-π-A) architecture, where the carbazole moiety acts as the electron donor. mdpi.com For instance, novel organic dyes have been synthesized where a bis(3,6-di-tert-butylcarbazol-9-ylphenyl)aniline group serves as the donor component, contributing to the dye's ability to absorb light and inject electrons into the semiconductor's conduction band, thereby generating a current. chemimpex.com

The synthesis of these advanced materials often involves derivatizing this compound through reactions like the Sonogashira cross-coupling or Suzuki-Miyaura cross-coupling to introduce other functional groups and extend the π-conjugated system. This chemical versatility allows for the fine-tuning of the optical and electronic properties of the final polymers and dyes.

Below is a table summarizing examples of advanced materials synthesized using this compound as a precursor.

| Material Type | Specific Example/Derivative | Application | Key Properties Conferred by this compound |

| Hole-Transporting Polymer | Poly{bis-[6-N-(2-Ethylhexyl)-carbazole-3-yl]-alt-aniline} | Organic Light Emitting Diodes (OLEDs) | Enhanced hole mobility, good film-forming properties, improved thermal stability. |

| Semiconducting Polymer | Copolymers with fluorene (B118485) or other aromatic units | Organic Field-Effect Transistors (OFETs), OLEDs | High fluorescence, good solubility, prevents aggregation. |

| D-π-A Organic Dye | Dyes with bis(3,6-di-tert-butylcarbazol-9-ylphenyl)aniline donor | Dye-Sensitized Solar Cells (DSSCs) | Strong electron-donating capability, broad light absorption, high molar extinction coefficient. |

| Electroluminescent Material | 2-(4-(2-(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)ethynyl)benzylidene)malononitrile | Organic Light Emitting Diodes (OLEDs) | Increased glass transition temperature, enhanced device efficiency and stability. nih.gov |

| Photorefractive Polymer Composite | N/A | Holographic data storage, optical processing | Provides charge-transporting pathways within the polymer matrix. |

Polymer Additives for Enhanced Thermal Stability and UV Resistance

The inherent chemical stability of the this compound structure makes it a candidate for use as a stabilizing additive in various polymer systems. nih.gov Its functions in this capacity are primarily to enhance the thermal stability and provide resistance against degradation caused by ultraviolet (UV) radiation, which is particularly crucial for plastics intended for outdoor use. nih.gov

As a thermal stabilizer, the carbazole derivative can help protect polymers from degradation at high processing temperatures. The degradation of polymers is often a free-radical chain reaction, and compounds with structures like carbazole can interrupt this process. The nitrogen atom in the carbazole ring can act as a radical scavenger. The bulky tert-butyl groups enhance this effect by sterically hindering the reactive sites and improving the compound's solubility and compatibility within the polymer matrix. This leads to better dispersion and prevents the additive from leaching out over time. While specific performance data is proprietary to manufacturers, the general mechanism is aligned with that of other sterically hindered antioxidants used to protect polymers against thermo-oxidative degradation.

In addition to thermal stability, carbazole-based compounds are known for their photoactive properties and strong absorption in the UV spectral region. When incorporated into a polymer matrix, this compound can function as a UV absorber. It absorbs harmful UV radiation and dissipates the energy through harmless photophysical processes, thereby protecting the polymer chains from the bond-scission reactions that lead to loss of mechanical properties, discoloration, and cracking. This photostabilizing effect is essential for extending the service life of polymeric materials used in applications such as coatings, construction materials, and automotive components.

The stabilizing effects of carbazole derivatives can be attributed to several mechanisms:

UV Absorption: The aromatic carbazole core absorbs high-energy UV photons that would otherwise be absorbed by the polymer, initiating degradation.

Radical Scavenging: The compound can donate a hydrogen atom from the N-H group to terminate the chain reactions initiated by free radicals formed during photo-oxidation.

Energy Quenching: It may also deactivate the excited states of chromophores within the polymer, preventing them from initiating degradation pathways.

While detailed quantitative studies on the performance of this compound as a standalone additive are not widely published in open literature, its structural similarity to other high-performance stabilizers suggests its potential efficacy. The table below outlines the expected improvements in polymer properties when using such additives.

| Polymer Matrix | Property Enhanced | Mechanism of Action | Potential Application |

| Polyolefins (PE, PP) | Thermal Stability | Radical scavenging, prevention of chain scission during processing. | Extruded pipes, automotive parts, packaging films. |

| Polyvinyl Chloride (PVC) | UV Resistance | UV absorption, scavenging of HCl and free radicals. | Window profiles, siding, outdoor furniture. |

| Polystyrene (PS) | Photostability | Prevention of yellowing and embrittlement by absorbing UV light. | Outdoor signage, appliance housings. |

| Engineering Plastics (e.g., Polycarbonates) | Long-term Thermal Stability | Inhibition of oxidative degradation at elevated service temperatures. | Electronic enclosures, automotive headlamps. |

Future Research Directions and Emerging Applications

Exploration in Medicinal Chemistry for Therapeutic Agents

The carbazole (B46965) scaffold is a well-established pharmacophore present in numerous naturally occurring and synthetic bioactive compounds. The specific structure of 3,6-Di-tert-butylcarbazole is being explored for its potential in the development of new therapeutic agents. chemimpex.com Research in this area is particularly focused on its utility in targeting certain types of cancer, owing to its distinct chemical framework. chemimpex.com The introduction of the tert-butyl groups can influence the molecule's lipophilicity and steric profile, which may, in turn, affect its interaction with biological targets. Future investigations are anticipated to delve deeper into synthesizing derivatives of this compound and evaluating their efficacy and mechanism of action in various disease models.

Antioxidant Applications in Formulations

Oxidative degradation is a critical factor that can compromise the quality and shelf life of various commercial products. This compound is utilized in different formulations to inhibit such degradation. chemimpex.com Its efficacy as an antioxidant stems from the electron-donating nature of the carbazole nitrogen and the stabilizing effect of the tert-butyl groups. These groups can enhance the stability of the phenoxy radicals that form during the antioxidant process. nih.gov This property is valuable for maintaining the integrity of products, such as cosmetics and food, by extending their shelf life. chemimpex.com The bulky tert-butyl groups also contribute to its solubility and stability, making it a suitable additive in various organic materials.

Development of Novel Carbazole-Based Host Materials for Phosphorescent OLEDs

In the realm of organic electronics, this compound serves as a crucial building block for creating advanced materials. ossila.comscbt.com It is particularly significant in the development of host materials for phosphorescent organic light-emitting diodes (OLEDs). mdpi.comnih.govnih.gov In a phosphorescent OLED, a host material forms a matrix for a guest phosphorescent emitter. The host's properties are critical for achieving high efficiency and device stability.

The carbazole unit is an excellent electron-donating moiety, and the incorporation of this compound into host molecules offers several advantages:

High Triplet Energy: Carbazole derivatives often possess high triplet energy levels, which is essential for efficiently confining the triplet excitons on the guest emitter and preventing energy back-transfer, a prerequisite for highly efficient blue, green, and red phosphorescent devices. rsc.org

Enhanced Stability: The tert-butyl groups increase the glass transition temperature (Tg) of the host materials, leading to better thermal and morphological stability of the OLED devices. ossila.comrsc.org

Improved Film Morphology: The bulky nature of the tert-butyl groups can disrupt intermolecular π–π stacking, leading to looser molecular packing in thin films. ossila.com This can help suppress the formation of aggregates that often quench emission and reduce device efficiency. ossila.com

Research has shown that host materials incorporating the this compound moiety can lead to impressive device performance. For instance, a series of solution-processable host materials demonstrated high triplet energies and high glass transition temperatures. rsc.org

| Host Material Derivative | Dopant | Turn-on Voltage (V) | Maximum Efficiency (cd/A) | Maximum External Quantum Efficiency (%) |

|---|---|---|---|---|

| BTCC-36 | FIrpic | 3.9 | 27.2 | 14.0 |

| BTCC-36 | FIr6 | 4.9 | 11.5 | 6.8 |

Data synthesized from a study on high-triplet-energy tri-carbazole derivatives. rsc.org

Future research is directed towards designing and synthesizing novel host materials that further optimize charge balance, triplet energy, and device stability, with this compound remaining a key constituent in these molecular designs.

Investigation of Charge Transport Mechanisms in Conjugated Polymers

Charge transport in conjugated polymers is a fundamental process that underpins the performance of organic electronic devices. This transport is generally understood to occur via two primary mechanisms: hopping transport and band-like transport. atomfair.com Hopping involves charge carriers jumping between localized states, a process that is dominant in materials with significant structural disorder. atomfair.com In contrast, band-like transport occurs in highly ordered systems where delocalized states form energy bands. atomfair.com

The incorporation of this compound into conjugated polymer chains can significantly influence the charge transport properties. The carbazole unit itself is electrochemically active and can facilitate hole transport. chemimpex.comossila.com The tert-butyl groups at the 3 and 6 positions play a crucial role in modulating the polymer's morphology and, consequently, the charge transport mechanism. ossila.com

By introducing steric hindrance, the tert-butyl groups can prevent the close packing of polymer chains. ossila.com This can have a dual effect:

It may reduce the degree of long-range order, potentially favoring a hopping transport mechanism.

Conversely, by preventing the formation of aggregates that can act as charge traps, it may lead to more efficient charge transport within localized domains.

Understanding the precise impact of the this compound unit on the interplay between molecular ordering, electronic structure, and the dominant charge transport mechanism is a key area for future research. atomfair.comnih.gov Such investigations are essential for designing next-generation conjugated polymers with tailored charge transport properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。